molecular formula C15H15ClN2O B11172062 N-(5-chloropyridin-2-yl)-2-phenylbutanamide

N-(5-chloropyridin-2-yl)-2-phenylbutanamide

Cat. No.: B11172062
M. Wt: 274.74 g/mol
InChI Key: ZQUVMYUEWDEPFW-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-phenylbutanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a phenylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-phenylbutanamide typically involves the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene. This reaction is catalyzed by a bimetallic metal-organic framework, such as Fe2Ni-BDC, under optimal conditions. The reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an isolated yield of 68% .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recycling of catalysts and solvents can contribute to the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a chloropyridine moiety with a phenylbutanamide backbone

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C15H15ClN2O/c1-2-13(11-6-4-3-5-7-11)15(19)18-14-9-8-12(16)10-17-14/h3-10,13H,2H2,1H3,(H,17,18,19)

InChI Key

ZQUVMYUEWDEPFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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